molecular formula C10H7N3O B13102113 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile

2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile

Cat. No.: B13102113
M. Wt: 185.18 g/mol
InChI Key: KNQRYDWDIMUVMO-WEVVVXLNSA-N
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Description

2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring, with a nitrile group attached to the acetonitrile moiety. The presence of the oxo group at the 3-position and the ylidene group at the 2-position of the quinoxaline ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile typically involves the reaction of o-phenylenediamine with bifunctional carbonyl substrates. One common method includes the reaction of ethyl 3-nitroacrylate with o-phenylenediamine, followed by structural characterization . This reaction proceeds through an initial aza-Michael addition, followed by intramolecular cyclization to form the quinoxaline core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or the nitrile group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the original compound.

Scientific Research Applications

2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

Uniqueness

What sets 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile apart from other similar compounds is its unique combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry.

Biological Activity

The compound 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. Quinoxaline derivatives have been studied extensively for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O2C_{11}H_{10}N_2O_2. The structure features a quinoxaline core with an oxo group and an acetonitrile moiety, which may contribute to its biological activity.

Antimicrobial Activity

Quinoxaline derivatives have been recognized for their antimicrobial properties. A study indicated that various quinoxaline derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, demonstrating potent efficacy against these bacterial strains .

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Escherichia coli
7b0.20Pseudomonas aeruginosa

Anticancer Activity

Research has shown that quinoxaline derivatives can inhibit cancer cell proliferation. For instance, compounds derived from quinoxaline demonstrated micromolar activity against multiple cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The anticancer effects are attributed to the inhibition of key cellular pathways involved in tumor growth and metastasis .

Case Study:
In a recent investigation, a series of quinoxaline derivatives were synthesized and tested for anticancer activity. The most promising compound exhibited an IC50 value of approximately 10 µM against A549 cells, indicating significant cytotoxicity .

The biological activity of this compound is believed to involve the following mechanisms:

  • Inhibition of Enzymatic Activity : Some quinoxaline derivatives act as inhibitors of enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : Compounds may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
  • Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which can protect cells from oxidative stress—an important factor in cancer progression.

Synthesis Methods

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with appropriate nucleophiles under acidic conditions. For example, the reaction between quinoxaline-2-one and ethyl acetoacetate in trifluoroacetic acid has been documented to yield related compounds with significant biological activities .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

(2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetonitrile

InChI

InChI=1S/C10H7N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-5,12H,(H,13,14)/b9-5+

InChI Key

KNQRYDWDIMUVMO-WEVVVXLNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C/C#N)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)NC(=CC#N)C(=O)N2

Origin of Product

United States

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